Class-Level AChE Inhibitory Potency of Triazole-Chromenone Carboxamides
The target compound belongs to a class of 1,2,3-triazole-chromenone carboxamides for which a specific analogue, compound 11b, demonstrated the most potent acetylcholinesterase (AChE) inhibitory activity within the series, with an IC50 of 1.80 µM [1]. This class-level data provides a benchmark for the therapeutic potential of this scaffold, although the specific activity of the target compound itself has not been reported in the identified literature. Importantly, compound 11b was inactive toward butyrylcholinesterase (BChE), suggesting class-level selectivity for AChE over BChE [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Compound 11b (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide): IC50 = 1.80 µM |
| Quantified Difference | Cannot be calculated; target compound data is absent from the literature. |
| Conditions | In vitro Ellman assay against Electrophorus electricus AChE |
Why This Matters
Establishes the AChE inhibitory capability of the triazole-chromenone class, which is a key target in Alzheimer's disease drug discovery, but the specific potency of the target compound remains unvalidated.
- [1] Rastegari, A., et al. (2019). Design, synthesis and anti-Alzheimer’s activity of novel 1,2,3-triazole-chromenone carboxamide derivatives. Bioorganic Chemistry, 83, 391-401. View Source
